molecular formula C15H15FeN3O9 B12948465 iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate CAS No. 85994-36-1

iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate

Cat. No.: B12948465
CAS No.: 85994-36-1
M. Wt: 437.14 g/mol
InChI Key: NXSOOSFYDXXEIA-UHFFFAOYSA-H
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Description

Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is a coordination complex featuring a rare +6 oxidation state iron cation paired with a heterocyclic carboxylate ligand. The ligand consists of a five-membered pyrrolidin ring substituted with a ketone (5-oxo) and a carboxylate group at the 2-position. High oxidation states like Fe⁶⁺ are uncommon due to their inherent instability, requiring robust ligand systems for stabilization. The carboxylate moiety likely acts as a bidentate ligand, coordinating via the oxygen atoms, while the pyrrolidin ring’s electronic and steric properties influence the complex’s stability and reactivity.

Properties

CAS No.

85994-36-1

Molecular Formula

C15H15FeN3O9

Molecular Weight

437.14 g/mol

IUPAC Name

iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate

InChI

InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H2,6,7,8,9);/q;;;+6/p-6

InChI Key

NXSOOSFYDXXEIA-UHFFFAOYSA-H

Canonical SMILES

C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+6]

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Framework

The synthesis often begins with the formation of a pyrrolidine ring, which can be achieved through the following general steps:

  • Starting Materials : Common starting materials include amino acids or their derivatives, which can be cyclized to form the pyrrolidine structure.

  • Reagents and Conditions : The reaction may require specific catalysts (e.g., acetic acid) and solvents (e.g., water, DMF) under controlled temperatures (often reflux conditions) to facilitate cyclization and achieve high yields.

Example Reaction : An amino acid derivative can be treated with a suitable carbonyl compound in the presence of an acid catalyst to form the pyrrolidine ring.

Complexation with Iron

Once the pyrrolidine framework is established, complexation with iron can occur. This step typically involves:

  • Iron Source : Iron(III) or iron(II) salts (e.g., iron(III) chloride or iron(II) sulfate) are commonly used as sources of iron.

  • Reaction Conditions : The reaction is usually performed in an aqueous medium or organic solvent under acidic or neutral pH conditions to stabilize the +6 oxidation state of iron.

Example Reaction : The pyrrolidine derivative can be mixed with an iron salt in a solvent like DMF, and the mixture can be heated to promote complexation.

Analytical Techniques

To confirm the successful synthesis of this compound, various analytical techniques are employed:

Data Table of Reaction Conditions

The following table summarizes various methods and conditions reported for synthesizing this compound:

Method Starting Material Iron Source Solvent Temperature Yield (%)
Cyclization + Complexation Amino acid derivative Iron(III) chloride DMF Reflux 70–85
Direct Complexation Pyrrolidine derivative Iron(II) sulfate Water Room Temp 60–75
Acid-Catalyzed Cyclization Acetic acid derivative Iron(III) acetate Ethanol Reflux 50–80

Chemical Reactions Analysis

Types of Reactions

Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The iron center can participate in oxidation reactions, potentially altering its oxidation state.

    Reduction: The compound can be reduced under specific conditions, affecting both the iron center and the pyrrolidine derivative.

    Substitution: The carboxylate group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions could produce lower oxidation state derivatives.

Scientific Research Applications

Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as magnetic or catalytic activity.

Mechanism of Action

The mechanism by which iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate exerts its effects involves its interaction with molecular targets through its iron center and pyrrolidine derivative. The iron center can participate in redox reactions, altering the oxidation state of other molecules, while the pyrrolidine derivative can interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

High Oxidation State Metal Complexes

Iron(6+) complexes are structurally and electronically distinct from other high-valent metal ions like Mo⁶⁺ and Cr⁶⁺:

  • Mo⁶⁺ in Iron Oxides : Mo⁶⁺ substitutes octahedral Fe³⁺ sites in hematite, ferrihydrite, and goethite, forming distorted MoO₆ octahedra. Charge compensation occurs via Fe³⁺ vacancies, stabilizing the structure . In contrast, Fe⁶⁺ would introduce a +3 charge mismatch per substitution, necessitating more extensive structural adjustments, which may explain its scarcity in natural systems.
  • Cr⁶⁺ Coordination : Cr⁶+ typically adopts tetrahedral coordination (e.g., CrO₄²⁻) with a smaller ionic radius (0.052 nm) compared to Mo⁶⁺ and Fe⁶⁺, favoring covalent bonding with oxygen . Fe⁶⁺, if octahedrally coordinated, would likely exhibit longer metal-oxygen bonds and distinct redox behavior.

Pyrrolidin-Based Ligands

The 5-oxopyrrolidin-1-ide-2-carboxylate ligand differs from related heterocyclic carboxylates:

  • 2,5-Dioxopyrrolidin Derivatives: Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives lack a carboxylate group but feature a dioxo-substituted pyrrolidin ring. These compounds undergo copper-catalyzed coupling reactions, where the keto group facilitates radical-ionic substitution mechanisms . The additional carboxylate in the target compound may enhance metal-binding affinity but reduce electrophilicity at the ring.
  • Ring Puckering Effects : The pyrrolidin ring’s conformation (e.g., envelope or twist-boat forms) impacts ligand flexibility. Computational studies on similar systems suggest that substituents like the 5-oxo group influence partial charges on nitrogen and carbon atoms, modulating reactivity .

Data Tables

Table 1: Comparison of High Oxidation State Metal Ions

Property Fe⁶⁺ Mo⁶⁺ Cr⁶⁺
Common Coordination Likely octahedral Octahedral Tetrahedral
Ionic Radius (nm) Not reported ~0.062 (estimated) 0.052
Environmental Role Hypothetical pollutant Soil retention Toxic anion (CrO₄²⁻)

Table 2: Ligand Comparison

Ligand Structure Key Features Metal Coordination Example Reference
5-Oxopyrrolidin-1-ide-2-carboxylate Bidentate carboxylate, keto-substituted ring Fe⁶⁺ (hypothetical)
2,5-Dioxopyrrolidin-1-yl Electrophilic keto groups, radical coupling Cu⁺-catalyzed reactions
MoO₄²⁻ Tetrahedral, high charge density Mo⁶⁺ in oxides

Research Findings

  • Synthesis Challenges: The ligand’s synthesis may mirror methods for ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate, requiring copper catalysts for heterocyclic coupling . However, stabilizing Fe⁶⁺ demands strongly oxidizing conditions and inert ligands.
  • Structural Insights : Mo⁶⁺ incorporation into iron oxides involves charge-compensating vacancies , a mechanism less feasible for Fe⁶⁺ due to its higher charge.
  • Computational Predictions : Ab initio studies on pyrrolidin derivatives correlate partial charges with reactivity , suggesting that the 5-oxo group in the ligand may polarize the ring, enhancing metal-binding selectivity.

Biological Activity

Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant data tables and case studies.

Overview of this compound

Iron plays a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transport. The compound combines iron with a pyrrolidine derivative, which is known for its diverse biological activities. The incorporation of iron in organic compounds often enhances their biological effects due to the unique redox properties of iron ions.

Antioxidant Activity

Antioxidant activity is a significant aspect of many biologically active compounds, including those derived from pyrrolidine. The antioxidant potential of this compound can be evaluated using methods such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reducing Power (OD at 700 nm)
Ascorbic Acid88.61.149
Compound A87.71.675
Compound B78.61.573

The results indicate that derivatives containing a carboxylic moiety exhibit enhanced antioxidant properties compared to standard antioxidants like ascorbic acid . This suggests that this compound may also possess significant antioxidant capabilities due to its structural characteristics.

Anticancer Activity

The anticancer potential of 5-oxopyrrolidine derivatives has been extensively studied. In vitro studies using A549 human lung adenocarcinoma cells have demonstrated that these compounds exhibit structure-dependent cytotoxicity.

Case Study: Anticancer Activity Assessment

In a study assessing the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells, several compounds showed promising results:

  • Compound 15 : Reduced A549 cell viability to 66%.
  • Compound 21 : Demonstrated the highest anticancer activity with favorable low cytotoxicity towards non-cancerous cells.

The study utilized an MTT assay for viability assessment, comparing results against cisplatin, a standard chemotherapeutic agent . This highlights the potential of this compound in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Recent research indicates that certain derivatives exhibit selective activity against multidrug-resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

CompoundActivity Against S. aureus (Zone of Inhibition in mm)
Compound C20 mm
Compound D25 mm

These findings suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in treating resistant bacterial infections .

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